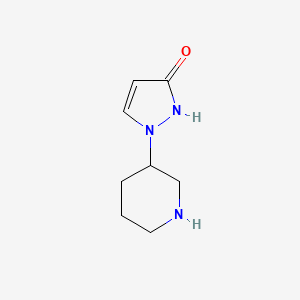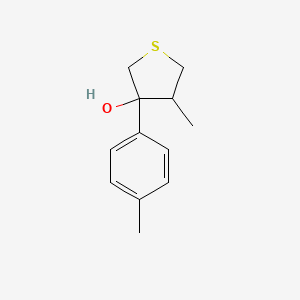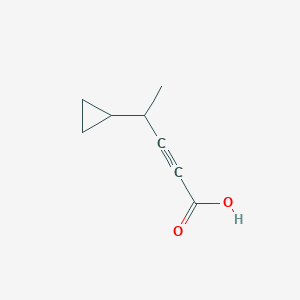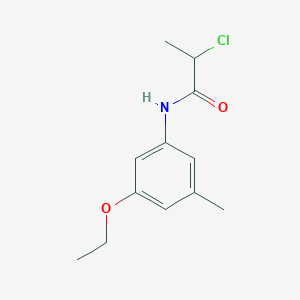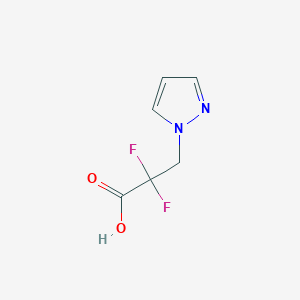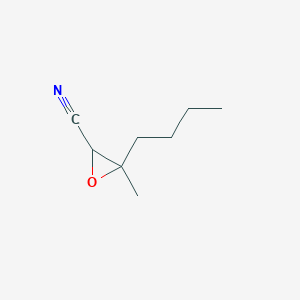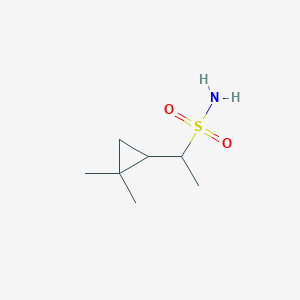
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anti-inflammatory properties . This compound is primarily used in research and industrial applications due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . The general reaction scheme is as follows:
[ \text{R-NH}_2 + \text{R’-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{R’} + \text{HCl} ]
In this case, the amine used is 2,2-dimethylcyclopropylamine, and the sulfonyl chloride is ethanesulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication, making sulfonamides effective antibacterial agents.
類似化合物との比較
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
1-(2,2-dimethylcyclopropyl)ethanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-5(11(8,9)10)6-4-7(6,2)3/h5-6H,4H2,1-3H3,(H2,8,9,10) |
InChIキー |
IIZDNSBAMZMZDR-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1(C)C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
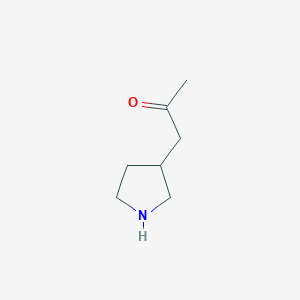

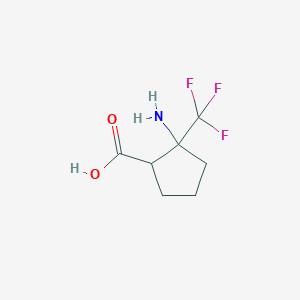
![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
